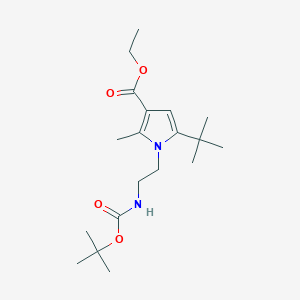![molecular formula C15H14ClNO5S B2918786 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 438031-87-9](/img/structure/B2918786.png)
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is an organic compound . It is a derivative of benzoic acid and is used in the synthesis of the drug bumetanide .
Synthesis Analysis
The synthesis of this compound involves several steps. It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives . The exact synthesis process may vary depending on the specific requirements and conditions.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 355.8 . It includes a benzoic acid group, a sulfamoyl group, and an ethoxyphenyl group .Chemical Reactions Analysis
This compound is a crosslinking reagent used widely in organic synthesis . It can participate in various chemical reactions, depending on the conditions and reactants involved.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility may vary and are not provided in the search results.科学的研究の応用
Transformation Mechanism in Disinfection
In environmental studies, researchers have explored the transformation mechanisms of UV-filters like benzophenone-4 (BP-4), which shares a structural resemblance with 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, in chlorine-promoted disinfection processes. The study revealed the formation of chlorinated analogs, phenyl ester derivatives, and other by-products through various transformation routes including chlorine substitution and Baeyer-Villiger-Type oxidation, indicating potential environmental impacts and transformation pathways in water treatment systems (Xiao et al., 2013).
Recyclable Hypervalent Iodine Reagents
In organic synthesis, 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This study showcases the utility of similar benzoic acid derivatives in facilitating efficient and eco-friendly chemical transformations (Yusubov et al., 2004).
Toxicity Assessment of Benzoic Acid Derivatives
A toxicity assessment of various benzoic acid derivatives, including 4-chlorobenzoic acid, was conducted to understand their toxic properties upon intragastric intake. This research contributes to the safety evaluation of chemical compounds in biological systems, highlighting the potential toxic effects on the hepatorenal system (Gorokhova et al., 2020).
Hydrolysis Mechanism of Sulfonylurea Herbicides
A study on the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, provides insight into microbial degradation pathways of sulfonylurea compounds. This research is crucial for understanding how chemical compounds similar to this compound are broken down in the environment, offering potential strategies for pollution remediation (Li et al., 2016).
Safety and Hazards
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-2-22-12-6-4-11(5-7-12)17-23(20,21)14-9-10(15(18)19)3-8-13(14)16/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKOJCWOWNCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2918706.png)
![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)



![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

